(S)-(-)-Blebbistatin O-Benzoate
描述
属性
IUPAC Name |
[(3aS)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIURMLAMQGRRU-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652482 | |
| Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217832-61-5 | |
| Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Photodegradation of Quinolone Intermediate
A key intermediate in the synthesis is the quinolone derivative (3), which undergoes photodegradation under controlled conditions. In Method 1a , irradiation of quinolone (3) in dimethyl sulfoxide (DMSO) using a mercury lamp (400 W) for 3 hours yields racemic blebbistatin with 22% efficiency. Similarly, Method 1b employs tetrahydrofuran (THF) as the solvent, achieving a 29% yield under identical irradiation conditions.
Table 1: Photodegradation Conditions and Yields
| Method | Solvent | Irradiation Time | Yield |
|---|---|---|---|
| 1a | DMSO | 3 hours | 22% |
| 1b | THF | 3 hours | 29% |
Post-synthesis, chiral high-performance liquid chromatography (HPLC) confirms the racemic nature of the product, with two peaks of equal integration observed at retention times 5.87 min and 8.12 min.
Enantioselective Synthesis via Davis Oxidation
To achieve the (S)-(-)-enantiomer, Method 3 utilizes lithium bis(trimethylsilyl)amide (LHMDS) and the Davis reagent (9) in THF at -78°C. This method produces blebbistatin with 70% yield and 42% enantiomeric excess (ee). The reaction pathway involves deprotonation of the quinolone intermediate followed by stereoselective oxidation.
Key Reaction Steps :
-
Quinolone (3) is treated with LHMDS in THF at -78°C.
-
Davis reagent (9) is introduced to induce oxidation.
-
Workup with ammonium iodide and sodium thiosulfate yields the crude product.
-
Purification via acid-base extraction and chromatography affords enantiomerically enriched blebbistatin.
Analytical Validation :
-
1H NMR (300 MHz, CDCl3): δ = 2.13–2.20 (m, 1H), 2.30 (br s, 3H), 3.69–3.76 (m, 2H).
-
Optical Rotation : [α]D²⁶ = -104 (c = 0.2 in dichloromethane).
Optimization Challenges and Solutions
Racemization During Synthesis
Photodegradation methods often result in racemic mixtures, necessitating additional resolution steps. Method 3 addresses this by employing chiral HPLC to separate enantiomers, though the 42% ee indicates room for improvement.
Yield Enhancement Strategies
-
Solvent Optimization : Replacing THF with polar aprotic solvents (e.g., acetonitrile) may improve reaction homogeneity.
-
Catalyst Screening : Transition metal catalysts (e.g., palladium) could enhance stereoselectivity in the Davis oxidation step.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
-
HPLC Purity : >95% achieved via silica gel chromatography (20% ethyl acetate/hexane).
-
Melting Point : 192–193°C, confirming crystalline integrity.
Scalability and Industrial Relevance
While laboratory-scale synthesis (e.g., 0.1–1.0 g batches) is well-established, industrial production requires:
-
Continuous Flow Photoreactors : To standardize photodegradation conditions.
-
Enzymatic Resolution : Lipase-mediated esterification could improve enantiomeric excess.
化学反应分析
Types of Reactions: (S)-(-)-Blebbistatin O-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
Research Findings
Recent studies have explored the efficacy of (S)-(-)-blebbistatin O-benzoate in various experimental models, particularly focusing on its effects in atopic dermatitis.
Case Study: Atopic Dermatitis Model
A study conducted on NC/Nga mice, a model for atopic dermatitis, revealed several key findings regarding the application of this compound:
- Reduction in Dermatitis Symptoms : Mice treated with this compound exhibited significantly lower dermatitis scores compared to control groups (p < 0.05) .
- Improved Epidermal Barrier Function : Histological analyses indicated enhanced expression of filaggrin, a protein essential for skin barrier integrity, alongside a decrease in mast cell infiltration .
- Suppression of IgE Levels : Serum levels of immunoglobulin E (IgE), which are typically elevated in allergic reactions, were significantly reduced following treatment .
Data Summary Table
The following table summarizes key experimental outcomes from studies investigating the effects of this compound on atopic dermatitis:
| Parameter | Control Group | This compound Group | Statistical Significance |
|---|---|---|---|
| Dermatitis Score | 4.6 ± 0.8 | 2.5 ± 0.3 | p < 0.05 |
| Serum IgE Levels | Elevated | Significantly reduced | p < 0.05 |
| Filaggrin Expression | Low | High | p < 0.05 |
| Mast Cell Count | High | Significantly decreased | p < 0.05 |
作用机制
The primary mechanism of action of (S)-(-)-Blebbistatin O-Benzoate involves the inhibition of myosin II ATPase activity. By binding to the myosin II motor domain, the compound prevents the hydrolysis of ATP, thereby inhibiting muscle contraction and cell motility. This action is mediated through specific interactions with the active site of myosin II, blocking its function.
相似化合物的比较
Mechanistic Insights :
- Barrier Enhancement: The compound promotes keratinocyte differentiation and ceramide production, critical for stratum corneum formation .
- Anti-Inflammatory Action : It suppresses cytokines like TSLP and IL-33, which drive type 2 immune responses in AD .
- Safety Profile: No significant cytotoxicity was observed in human keratinocytes at therapeutic doses .
Table 1: Comparative Analysis of (S)-(-)-Blebbistatin O-Benzoate and Related Compounds
Key Comparisons :
vs. Parent Compound (-)-Blebbistatin :
- This compound exhibits superior efficacy in reducing IgE levels (61.2 vs. 107.3 ng/mL, p < 0.05) and mast cell infiltration (727.8 vs. 982.8 cells/mm², p < 0.05) in murine AD models .
- The O-benzoate modification enhances epidermal penetration and stability, addressing the parent compound’s pharmacokinetic limitations .
vs. Histological analysis showed increased FLG expression (49.1 vs. 69.1 μm epidermal thickness, p < 0.05) and ceramide synthesis . Avoids side effects like skin atrophy, making it suitable for chronic use .
vs. Dupilumab: While dupilumab targets systemic inflammation, this compound directly upregulates barrier proteins (e.g., FLG expression increased 2.5-fold in vitro) and inhibits keratinocyte-derived cytokines . Potential for topical administration reduces systemic exposure .
vs. AHR Agonists :
- Both classes enhance barrier function via AHR activation, but this compound uniquely combines this with myosin II inhibition, which may reduce immune cell migration into lesions .
生物活性
(S)-(-)-Blebbistatin O-Benzoate is a derivative of the well-known myosin II inhibitor, (-)-blebbistatin. This compound has garnered attention for its potential therapeutic applications, particularly in treating atopic dermatitis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future research.
This compound functions primarily as a selective inhibitor of non-muscle myosin II. Myosin II plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and the maintenance of cell shape. The compound binds to a hydrophobic cleft within the myosin motor domain, stabilizing a metastable state that prevents ATP hydrolysis and subsequent movement along actin filaments. This selective binding mechanism allows this compound to inhibit specific myosin isoforms without broadly affecting other myosin-related functions .
Efficacy in Atopic Dermatitis
Recent studies have demonstrated the therapeutic potential of this compound in alleviating symptoms of atopic dermatitis (AD). In a study involving NC/Nga mice, a model for atopic dermatitis, treatment with this compound resulted in significant improvements in clinical and histological parameters:
- Dermatitis Scores : Mice treated with this compound exhibited a reduction in dermatitis scores from 4.6 ± 0.8 (vehicle group) to 2.5 ± 0.3 after treatment .
- Serum IgE Levels : The compound significantly decreased serum IgE levels, which are indicative of allergic responses.
- Histological Analysis : Enhanced expression of filaggrin—a protein vital for epidermal barrier function—was observed alongside a reduction in mast cell counts in treated mice .
Table 1: Summary of Efficacy Findings
| Parameter | Vehicle Group | This compound Group | Statistical Significance |
|---|---|---|---|
| Dermatitis Score | 4.6 ± 0.8 | 2.5 ± 0.3 | p < 0.05 |
| Serum IgE Levels | Elevated | Significantly Reduced | p < 0.05 |
| Filaggrin Expression | Low | High | p < 0.05 |
| Mast Cell Count | High | Reduced | p < 0.05 |
In Vitro Studies
In vitro experiments using cultured keratinocytes further supported the findings from animal studies. Treatment with this compound led to increased expression of genes associated with epidermal barrier formation, including filaggrin, loricrin, and involucrin. Additionally, the compound inhibited the upregulation of type 2 alarmin cytokines that are implicated in the pathogenesis of atopic dermatitis .
Case Studies and Future Directions
The promising results from preclinical studies suggest that this compound could be developed as a novel therapeutic agent for atopic dermatitis. Future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects on skin barrier function and inflammation.
- Formulation Development : Optimizing delivery methods to enhance bioavailability and therapeutic outcomes.
常见问题
Q. What statistical approaches are recommended for analyzing high-variance data in AD mouse models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
